molecular formula C10H17ClN4 B1429525 N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride CAS No. 1420895-44-8

N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride

Cat. No. B1429525
M. Wt: 228.72 g/mol
InChI Key: BPDGLFHNTWBWJB-UHFFFAOYSA-N
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Description

“N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1420895-44-8 . It has a molecular weight of 228.72 . The IUPAC name for this compound is N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride” has a molecular weight of 228.72 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, including structural analysis and biological activity studies against breast cancer and microbes (Titi et al., 2020).
  • Molecular Interactions :

    • Shim et al. (2002) studied the molecular interaction of a related compound, focusing on its binding with the CB1 cannabinoid receptor, providing insights into its conformational analysis and structure-activity relationships (Shim et al., 2002).
  • Structural Characterization :

    • Böck et al. (2020) investigated the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, offering insights into molecular structures and hydrogen bonding patterns (Böck et al., 2020).
  • Anticholinesterase Effects :

    • Altıntop (2020) evaluated new pyrazoline derivatives for their anticholinesterase effects, which could be beneficial for treating neurodegenerative disorders (Altıntop, 2020).
  • Anti-microbial Activity :

    • Kanchana et al. (2014) focused on the synthesis and anti-microbial activity of innovative Mannich bases containing pyrazole systems, which could have applications in combating microbial infections (Kanchana et al., 2014).
  • Optical Properties in Materials Science :

    • Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of systems containing electron-donating amino groups like piperidine, which are relevant in material science applications (Palion-Gazda et al., 2019).

Safety And Hazards

The safety information for “N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with care and use appropriate personal protective equipment.

properties

IUPAC Name

N-methyl-1-pyrazin-2-ylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDGLFHNTWBWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride

CAS RN

1420895-44-8
Record name N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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